2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol

Polymer blends Hydrogen bonding Compatibilisation

2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol (CAS 2352666-14-7; also named p-vinylphenyl trifluoromethyl carbinol or benzenemethanol, 4-ethenyl-α-(trifluoromethyl)-) is a bifunctional monomer that combines a polymerizable styrene-type vinyl group with a hydrogen-bond-active trifluoromethyl carbinol moiety. With a molecular formula of C₁₀H₉F₃O and a molecular weight of 202.17 g·mol⁻¹, this compound serves as a building block for functionalized polystyrenes whose thermal, compatibility, and surface properties are governed by the strong hydrogen-bond donor character of the –CH(OH)CF₃ group.

Molecular Formula C10H9F3O
Molecular Weight 202.17 g/mol
Cat. No. B12968126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol
Molecular FormulaC10H9F3O
Molecular Weight202.17 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)C(C(F)(F)F)O
InChIInChI=1S/C10H9F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h2-6,9,14H,1H2
InChIKeyPQQVFITXQHCGGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol – A Dual-Function Fluorinated Styrenic Monomer for Speciality Polymer Design


2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol (CAS 2352666-14-7; also named p-vinylphenyl trifluoromethyl carbinol or benzenemethanol, 4-ethenyl-α-(trifluoromethyl)-) is a bifunctional monomer that combines a polymerizable styrene-type vinyl group with a hydrogen-bond-active trifluoromethyl carbinol moiety . With a molecular formula of C₁₀H₉F₃O and a molecular weight of 202.17 g·mol⁻¹, this compound serves as a building block for functionalized polystyrenes whose thermal, compatibility, and surface properties are governed by the strong hydrogen-bond donor character of the –CH(OH)CF₃ group [1].

Why 2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol Cannot Be Replaced by Non-Fluorinated or Non-Carbinol Styrenic Monomers


The trifluoromethyl carbinol group (–CH(OH)CF₃) is not a passive substituent; it fundamentally alters the hydrogen-bond thermodynamics of polymers derived from this monomer. When copolymerised with styrene, p-vinylphenyl trifluoromethyl carbinol confers conditional miscibility with poly(ethylene oxide), whereas the non-fluorinated methyl carbinol analog yields phase-separated, incompatible blends [1]. Similarly, the homopolymer of the target compound remains fully amorphous, in sharp contrast to the semi-crystalline behaviour of the structurally analogous trifluoroacetophenone-derived polymer [2]. These property divergences mean that substituting a generic vinyl aromatic alcohol for this specific fluorinated carbinol will compromise blend compatibility, thermal behaviour, and surface functionality in end-use applications.

Quantitative Differentiation Evidence for 2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol Against Its Closest Structural Analogs


Polymer–Polymer Miscibility: Trifluoromethyl Carbinol vs. Methyl Carbinol Copolymers with Poly(ethylene oxide)

Styrene copolymers containing p-vinylphenyl trifluoromethyl carbinol were conditionally compatible with poly(ethylene oxide) (PEO), whereas copolymers of styrene with vinylphenyl methyl carbinol were much less compatible, as determined by glass transition temperature (Tg) criteria and differential scanning calorimetry (DSC) [1]. The trifluoromethyl carbinol copolymers exhibited composition- and blending-ratio-dependent miscibility, accompanied by depression of the PEO crystalline melting point, indicative of thermodynamically favourable hydrogen-bond interactions [1].

Polymer blends Hydrogen bonding Compatibilisation

Homopolymer Crystallinity: Trifluoromethyl Carbinol vs. Trifluoroacetyl Ketone Polymers

Differential scanning calorimetry (DSC) of poly(p-vinylphenyltrifluoromethyl carbinol) (PVPTC), the homopolymer of the target monomer, showed no crystalline melting endotherm, classifying it as fully amorphous. In contrast, poly(p-vinyltrifluoroacetophenone) (PVTFA), the homopolymer of the ketone analog, exhibited a distinct crystalline melting temperature (Tm) of 188 °C [1]. The absence of crystallinity in PVPTC was attributed to the tetrahedral geometry of the –CH(OH)CF₃ group disrupting lateral order compared to the planar trifluoroacetyl moiety.

Polymer morphology Thermal analysis Fluorinated polystyrenes

Hydrogen-Bond Donor Strength: Trifluoromethyl Carbinol vs. Non-Fluorinated Benzyl Alcohol in Polymer Matrices

In a broader study of fluoroalcohol-functionalized polystyrenes for dimethyl methylphosphonate (DMMP) vapour sensing, the hexafluorodimethyl carbinol analog (–C(CF₃)₂OH) demonstrated sub-ppm DMMP absorption sensitivity, with the response directly correlated to the fraction of free (non-hydrogen-bonded) hydroxyl groups accessible for analyte binding, as quantified by infrared (IR) spectroscopy [1]. The trifluoromethyl carbinol group (–CH(OH)CF₃) is intermediate in acidity (predicted pKa 11.95 ± 0.10 ) between non-fluorinated benzyl alcohols (pKa ~13–14) and the hexafluoro analog, positioning it for tunable hydrogen-bond strength in sensor and compatibiliser applications.

Hydrogen bonding Sensor coatings Fluorinated polymers

Procurement-Driven Application Scenarios for 2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol


Compatibiliser Design for Polyolefin–Polyether Blends

When copolymerised with styrene, 2,2,2-trifluoro-1-(4-vinylphenyl)ethanol introduces –CH(OH)CF₃ groups that serve as hydrogen-bond donors to polyether oxygen atoms, rendering the copolymer conditionally miscible with poly(ethylene oxide) . This property is directly evidenced by DSC single-Tg behaviour in blends, making the compound a strategic monomer for designing non-reactive polymeric compatibilisers for polyolefin/polyether laminates, packaging films, and solid polymer electrolyte matrices.

Amorphous Transparent Fluoropolymer Coatings

The homopolymer of this monomer, poly(p-vinylphenyltrifluoromethyl carbinol), is fully amorphous with no crystalline melting point, unlike the semi-crystalline ketone analog (Tm = 188 °C) . This amorphous character enables the formulation of optically clear, non-scattering fluoropolymer coatings for display films, optical fibre claddings, and transparent protective layers where crystallinity-induced haze is unacceptable.

Intermediate-Strength Hydrogen-Bond Sensor Coatings

With a predicted pKa of 11.95 , the trifluoromethyl carbinol group provides hydrogen-bond acidity intermediate between non-fluorinated benzyl alcohols and the strongly acidic hexafluorodimethyl carbinol, which has been shown to deliver sub-ppm sensitivity to organophosphonate vapours in surface acoustic wave (SAW) sensors [1]. This intermediate acidity makes the target monomer suitable for developing sensor coatings where moderate analyte affinity is desired to balance sensitivity with reversibility.

Functional Polystyrene Latex and Emulsion Polymerisation

The combination of a reactive styrene-type vinyl group with a polar, hydrogen-bond-active –CH(OH)CF₃ side chain enables the synthesis of functional polystyrene latex particles via emulsion or dispersion polymerisation. The high predicted boiling point (261.5 ± 40.0 °C) ensures the monomer remains non-volatile under typical polymerisation conditions (60–90 °C), reducing evaporative losses and enabling safer, higher-yield processes compared to lower-boiling styrenic derivatives.

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